molecular formula C8H7FO2 B1294895 5'-Fluoro-2'-hydroxyacetophenone CAS No. 394-32-1

5'-Fluoro-2'-hydroxyacetophenone

Cat. No. B1294895
CAS RN: 394-32-1
M. Wt: 154.14 g/mol
InChI Key: KOFFXZYMDLWRHX-UHFFFAOYSA-N
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Description

5’-Fluoro-2’-hydroxyacetophenone, also known as 2-ethanoyl-4-fluorophenol or 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone, is an important medicine intermediate . It can be used as a synthetic intermediate for multiple beta-blockers .


Synthesis Analysis

5’-Fluoro-2’-hydroxyacetophenone can be synthesized from 5-fluoro-2-hydroxy-acetophenone via nitration .


Molecular Structure Analysis

The molecular formula of 5’-Fluoro-2’-hydroxyacetophenone is C8H7FO2 . Its molecular weight is 154.1384 .


Chemical Reactions Analysis

5’-Fluoro-2’-hydroxyacetophenone has been used in the preparation of 1-(5-fluoro-2-hydroxyphenyl)-3-hydroxy-5-phenyl-2,4-pentadien-1-one and 3-hydroxy and 3-methoxyflavones .

Scientific Research Applications

Synthesis and Chemical Characterization

5'-Fluoro-2'-hydroxyacetophenone has been synthesized through a variety of methods, illustrating its versatility as an intermediate in organic chemistry. For instance, Zhao Xiang-kui (2009) improved its preparation from p-aminophenol, achieving an overall yield of 54.5% through esterification, Fries rearrangement, hydrolysis, and fluorination diazotization steps (Zhao Xiang-kui, 2009). Additionally, studies on the synthesis of derivatives, such as chalcones and flavones, showcase its utility in generating compounds with potential therapeutic applications (Khaled R. A. Abdellatif et al., 2015).

Intramolecular Interactions and Structural Analysis

The role of ring substituents on hydrogen bonding in derivatives of this compound has been studied, revealing insights into their structural dynamics and electronic properties. For example, the analysis of 5-cyano-2-hydroxyacetophenone and 2-hydroxy-4-methoxy-5-nitroacetophenone provided valuable data on intramolecular hydrogen bonds and their effects on fluorescence spectra (A. Filarowski et al., 2007).

Biological Evaluation and Potential Applications

The pharmacological potential of compounds derived from this compound has been explored, particularly in the context of anti-inflammatory, antioxidant, and analgesic activities. The synthesis and evaluation of novel 4'-fluoro-2'-hydroxychalcone derivatives have shown significant biological activities, highlighting the compound's relevance in medicinal chemistry (Khaled R. A. Abdellatif et al., 2015).

Furthermore, its derivatives have been assessed for antimycobacterial activities, indicating the potential for developing new therapeutic agents against resistant strains of Mycobacterium tuberculosis (M. A. Ali & M. Yar, 2007).

Safety and Hazards

5’-Fluoro-2’-hydroxyacetophenone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

5’-Fluoro-2’-hydroxyacetophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 5’-Fluoro-2’-hydroxyacetophenone and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and stability .

Cellular Effects

The effects of 5’-Fluoro-2’-hydroxyacetophenone on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 5’-Fluoro-2’-hydroxyacetophenone can modulate the expression of genes involved in cell proliferation and apoptosis. This modulation can lead to either the promotion or inhibition of cell growth, depending on the concentration and exposure time. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

At the molecular level, 5’-Fluoro-2’-hydroxyacetophenone exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit the activity of certain kinases, leading to alterations in downstream signaling pathways. Additionally, 5’-Fluoro-2’-hydroxyacetophenone can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of 5’-Fluoro-2’-hydroxyacetophenone can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that 5’-Fluoro-2’-hydroxyacetophenone is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of 5’-Fluoro-2’-hydroxyacetophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as the modulation of specific signaling pathways or metabolic processes. At higher doses, toxic or adverse effects can occur, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

5’-Fluoro-2’-hydroxyacetophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The compound can also influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and fatty acid metabolism. These interactions can result in changes in metabolite levels and overall cellular energy balance .

Transport and Distribution

Within cells and tissues, 5’-Fluoro-2’-hydroxyacetophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The localization and accumulation of the compound can be influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment. These factors can affect the compound’s bioavailability and overall biological activity .

Subcellular Localization

The subcellular localization of 5’-Fluoro-2’-hydroxyacetophenone is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with nuclear proteins and influence gene expression. The specific localization of 5’-Fluoro-2’-hydroxyacetophenone can have significant implications for its biological effects .

properties

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFFXZYMDLWRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192588
Record name Acetophenone, 5'-fluoro-2'-hydroxy-
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

394-32-1
Record name 5′-Fluoro-2′-hydroxyacetophenone
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Record name 2-Acetyl-4-fluorophenol
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Record name 394-32-1
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Record name Acetophenone, 5'-fluoro-2'-hydroxy-
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Record name 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one
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Record name 2-ACETYL-4-FLUOROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and spectroscopic data available for 5'-fluoro-2'-hydroxyacetophenone?

A: this compound (FHAP) is a β-hydroxyketone. Its molecular formula is C8H7FO2, and its molecular weight is 154.14 g/mol [, ]. Spectroscopic characterization techniques used for FHAP and its complexes include IR, NMR, and UV-visible spectroscopy [, ].

Q2: How is this compound used in the synthesis of chalcones, and what are the potential biological activities of these chalcones?

A: FHAP serves as a crucial starting material in the synthesis of 2'-hydroxychalcones via a mechanochemical Claisen-Schmidt condensation reaction []. This reaction involves reacting FHAP with various substituted benzaldehydes in a ball mill, often with KOH as a catalyst []. The resulting 2'-hydroxychalcones have shown promising biological activity against Plasmodium falciparum (malaria), Leishmania donovani (leishmaniasis), and IGR-39 melanoma cell lines [].

Q3: Can this compound be used to synthesize luminescent materials, and what are their potential applications?

A: Yes, FHAP acts as a ligand for synthesizing luminescent complexes with terbium [] and europium []. These complexes exhibit characteristic green and red luminescence, respectively, attributed to energy transfer from the FHAP ligand to the metal ion [, ]. This "antenna effect" makes these complexes potentially suitable for applications in display devices and other optoelectronic applications [, ].

Q4: What are the advantages of using a ball mill for synthesizing chalcones from this compound?

A: Utilizing a ball mill for chalcone synthesis from FHAP offers several benefits, including a shorter reaction time, higher yield, and reduced need for solvents, making it a more environmentally friendly approach []. Researchers optimized the mechanochemical synthesis by adjusting parameters like catalyst type and amount, reagent ratios, and grinding time [].

Q5: Are there any reported methods for improving the preparation of this compound?

A: Yes, an improved synthesis method for FHAP starting from p-aminophenol has been reported []. This method involves a multi-step process including esterification, Fries rearrangement, hydrolysis, and diazotization to achieve a higher overall yield of 54.5% [].

Q6: Has this compound been used in asymmetric synthesis, and what are the results?

A: Research has explored the use of FHAP in the asymmetric synthesis of flavanones []. Using a catalyst system of (S)-pyrrolidinyl tetrazole with BF3⋅Et2O, researchers achieved moderate enantioselectivity in the formation of flavanone from FHAP and benzaldehyde [].

Q7: Can this compound be used to synthesize complexes with other metals besides lanthanides?

A: Yes, FHAP has been used to create a new tetradentate Schiff base ligand, which was then coordinated with copper(II) salts to form water-soluble Cu(II)/ƞ4-NNNO complexes []. These complexes demonstrated interesting properties, including halochromism, solvatochromism, and catalytic activity in the oxidation of o-catechol to o-benzoquinone [].

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